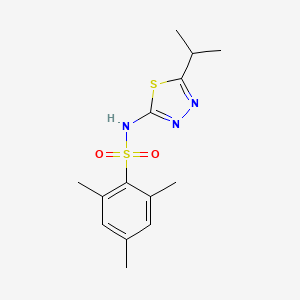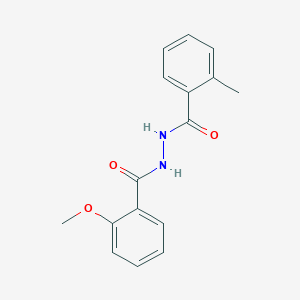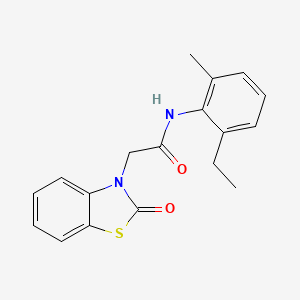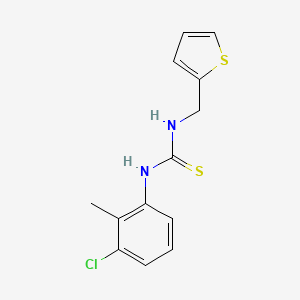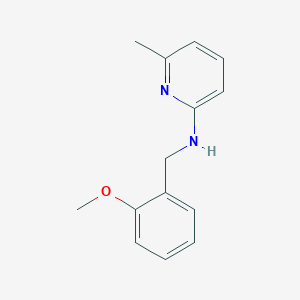
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and reducing inflammation. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its fluorescent properties, which allow for easy detection and visualization, and its potential as a versatile building block for designing new materials. However, 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, including further studies on its potential use as an anticancer agent, its role in protein aggregation and neurodegenerative diseases, and its potential as a building block for designing new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide and its potential toxicity.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitrobenzene in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. Another method involves the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitroaniline in the presence of triethylamine and catalytic amounts of p-toluenesulfonic acid.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein aggregation and as a potential anticancer agent. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been studied for its potential use in organic solar cells and as a building block for designing new materials with unique properties.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXTZOCAOLDAE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)




![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

